molecular formula C9H9ClF3N B13919650 (R)-3,3,3-Trifluoro-1-(4-chlorophenyl)-2-propylamine

(R)-3,3,3-Trifluoro-1-(4-chlorophenyl)-2-propylamine

Cat. No.: B13919650
M. Wt: 223.62 g/mol
InChI Key: OBMZKLDWSOWUMC-MRVPVSSYSA-N
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Description

®-3,3,3-Trifluoro-1-(4-chlorophenyl)-2-propylamine is a chiral amine compound characterized by the presence of trifluoromethyl and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3,3,3-Trifluoro-1-(4-chlorophenyl)-2-propylamine typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired enantiomer is obtained. One common method involves the use of chiral amines and trifluoromethylation reagents under controlled conditions to achieve high enantiomeric purity .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the use of chiral catalysts and advanced purification techniques to ensure the desired enantiomer is produced at scale. The choice of solvents, temperature, and reaction time are critical factors in optimizing yield and purity .

Chemical Reactions Analysis

Types of Reactions

®-3,3,3-Trifluoro-1-(4-chlorophenyl)-2-propylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce secondary or tertiary amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Chemistry

In chemistry, ®-3,3,3-Trifluoro-1-(4-chlorophenyl)-2-propylamine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms .

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its interactions with various biological targets are studied to understand its effects and potential therapeutic applications .

Medicine

In medicine, ®-3,3,3-Trifluoro-1-(4-chlorophenyl)-2-propylamine is explored for its potential use in drug development. Its unique chemical properties make it a candidate for the design of new pharmaceuticals with improved efficacy and safety profiles .

Industry

In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of ®-3,3,3-Trifluoro-1-(4-chlorophenyl)-2-propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3,3,3-Trifluoro-1-(4-chlorophenyl)-2-propylamine is unique due to the combination of trifluoromethyl and chlorophenyl groups, which impart distinct chemical and physical properties. These properties make it particularly valuable in applications requiring high stability, reactivity, and specificity .

Properties

Molecular Formula

C9H9ClF3N

Molecular Weight

223.62 g/mol

IUPAC Name

(2R)-3-(4-chlorophenyl)-1,1,1-trifluoropropan-2-amine

InChI

InChI=1S/C9H9ClF3N/c10-7-3-1-6(2-4-7)5-8(14)9(11,12)13/h1-4,8H,5,14H2/t8-/m1/s1

InChI Key

OBMZKLDWSOWUMC-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@H](C(F)(F)F)N)Cl

Canonical SMILES

C1=CC(=CC=C1CC(C(F)(F)F)N)Cl

Origin of Product

United States

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